6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. This process involves the use of enzymes such as glucosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic linkage . The reaction typically occurs under mild conditions, with controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of sucrose using immobilized enzyme systems. This method allows for continuous production and high yields. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of reduced sugar alcohols such as sorbitol.
Substitution: Formation of various glycosylated derivatives.
Scientific Research Applications
6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose involves its interaction with enzymes that recognize glycosidic bonds. In the digestive system, it is hydrolyzed by alpha-glucosidases to release glucose molecules, which are then absorbed into the bloodstream . This slow digestion process results in a lower glycemic response compared to other sugars .
Comparison with Similar Compounds
Isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructose): Similar structure but with a fructose unit instead of a second glucose unit.
Maltose (4-O-alpha-D-glucopyranosyl-D-glucose): Differing glycosidic linkage (alpha-1,4) and different metabolic properties.
Cellobiose (4-O-beta-D-glucopyranosyl-D-glucose): Beta-glycosidic linkage and different enzymatic hydrolysis pathways.
Uniqueness: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose is unique due to its alpha-1,6-glycosidic bond, which imparts distinct physical and chemical properties. Its slow digestion rate and lower glycemic index make it a valuable compound for dietary and medical applications .
Properties
CAS No. |
37169-69-0 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-BTLHAWITSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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